molecular formula C21H17BrN2O3 B4827603 N-(4-bromophenyl)-4-[(4-methoxybenzoyl)amino]benzamide

N-(4-bromophenyl)-4-[(4-methoxybenzoyl)amino]benzamide

Cat. No.: B4827603
M. Wt: 425.3 g/mol
InChI Key: OGXMEMZDJUCOHS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-[(4-methoxybenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-[(4-methoxybenzoyl)amino]benzamide typically involves the following steps:

    Formation of 4-methoxybenzoyl chloride: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine (TEA) to form the intermediate product.

    Bromination: The final step involves the bromination of the intermediate product using bromine (Br₂) or N-bromosuccinimide (NBS) to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-[(4-methoxybenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, potentially altering the functional groups present.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-[(4-methoxybenzoyl)amino]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-[(4-methoxybenzoyl)amino]benzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-4-[(4-methoxybenzoyl)amino]benzamide: Similar structure but with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-4-[(4-methoxybenzoyl)amino]benzamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-4-[(4-methoxybenzoyl)amino]benzamide may confer unique chemical reactivity and biological activity compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which may influence the compound’s properties and applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-27-19-12-4-15(5-13-19)21(26)23-17-8-2-14(3-9-17)20(25)24-18-10-6-16(22)7-11-18/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXMEMZDJUCOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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